molecular formula C9H16ClNO2 B2382914 Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride CAS No. 2305253-60-3

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride

Cat. No.: B2382914
CAS No.: 2305253-60-3
M. Wt: 205.68
InChI Key: OIYUKNRKRIBYFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride typically involves the esterification of 2-amino-2-cyclohex-3-en-1-ylacetic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It can also interact with cellular receptors, modulating signal transduction pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-cyclohex-3-en-1-ylacetate
  • 2-amino-2-cyclohex-3-en-1-ylacetic acid
  • Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrobromide

Uniqueness

Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-3,7-8H,4-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYUKNRKRIBYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC=CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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